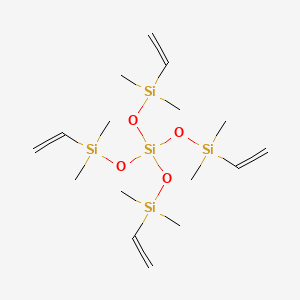![molecular formula C13H12F3N3 B1336382 3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 879072-54-5](/img/structure/B1336382.png)
3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Übersicht
Beschreibung
The compound "3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine" is a heterocyclic molecule that is part of a broader class of pyrazolopyridine derivatives. These compounds have been the subject of various studies due to their potential biological activities and their interesting chemical properties.
Synthesis Analysis
The synthesis of pyrazolopyridine derivatives can be achieved through different routes. One method involves the Suzuki-Miyaura cross-coupling of a triflate with (hetero)aryl boronic acids or esters, allowing for a diverse range of substituents at the C3 position of the tetrahydropyrazolo[3,4-c]pyridine skeleton . Another approach for synthesizing polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds is by reacting pentafluoropyridine with sodium phenylsulfinate and an appropriate diamine, which can then undergo further reactions with nucleophiles to yield various polysubstituted systems .
Molecular Structure Analysis
The molecular structure of pyrazolopyridine derivatives has been studied using various spectroscopic and crystallographic techniques. For instance, the compound 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one was characterized by FT-IR, NMR, Mass spectroscopies, and single-crystal X-ray diffraction methods, with its molecular geometry optimized using density functional theory (DFT) . Similarly, the molecular conformations and hydrogen bonding patterns of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines have been elucidated, revealing the influence of substituents on the overall molecular structure .
Chemical Reactions Analysis
Pyrazolopyridine derivatives can undergo various chemical reactions due to their polyfunctional nature. For example, novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives were prepared through selective N-alkylation, followed by reaction with different primary aliphatic amines, cyclic secondary amines, or l-amino acids . Additionally, 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives were synthesized via selective N-propargylation, followed by reaction with diverse substituted azides under Sharpless conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyridine derivatives are closely related to their molecular structure. The presence of trifluoromethyl groups and other substituents can significantly affect the compound's reactivity, hydrogen bonding, and overall stability. For instance, the study of hydrogen-bonded chains of rings in certain tetrahydro-1H-pyrazolo[3,4-b]pyridine derivatives highlighted the impact of minor changes in substituents on the hydrogen-bonded structures . Additionally, the tautomerism and stability of these compounds in crystal and solution have been investigated, revealing the spontaneous transformation products and providing insights into their chemical behavior .
Wissenschaftliche Forschungsanwendungen
Molecular Conformation and Hydrogen Bonding
This chemical has been extensively studied for its molecular conformations and hydrogen bonding patterns. For example, a study explored its conformation and hydrogen bonding in different dimensions, highlighting its significance in structural chemistry and potential applications in material sciences (Sagar et al., 2017).
Tautomerism and Structural Stability
Research has also been conducted on the tautomerism and structural stability of this compound, particularly in different environmental conditions such as crystal and solution states. This research is crucial for understanding its stability and reactivity in various applications (Gubaidullin et al., 2014).
Anticancer Activity
Several studies have synthesized derivatives of this compound and evaluated them for anticancer activity. For instance, derivatives have been assessed against multiple cancer cell lines, indicating their potential in cancer treatment and drug development (Chavva et al., 2013).
Synthesis Techniques and Applications
The synthesis techniques of this compound and its derivatives have been explored, with applications in various fields including medicinal chemistry and materials science. Research into efficient synthesis methods is crucial for its practical applications (Palka et al., 2014).
Potential as Corrosion Inhibitors
The compound has also been investigated for its potential as a corrosion inhibitor, particularly in industrial applications. Studies have explored its effectiveness in protecting metals against corrosion, which is vital for extending the lifespan of metal components (Dandia et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3/c14-13(15,16)9-3-1-8(2-4-9)12-10-7-17-6-5-11(10)18-19-12/h1-4,17H,5-7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKJCZGKAWNKDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424688 | |
| Record name | 3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
CAS RN |
879072-54-5 | |
| Record name | 3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B1336333.png)

